An In-Depth Technical Guide to PSMA-IN-4 and the Landscape of PSMA Inhibitors
An In-Depth Technical Guide to PSMA-IN-4 and the Landscape of PSMA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and properties of Prostate-Specific Membrane Antigen (PSMA) inhibitors, with a specific focus on the available information for PSMA-IN-4. Given the limited public data on PSMA-IN-4, this document also incorporates data from well-characterized PSMA inhibitors to provide a comprehensive understanding of this class of molecules, including experimental protocols and relevant biological pathways.
Introduction to Prostate-Specific Membrane Antigen (PSMA)
Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells.[1] Its expression levels are correlated with tumor grade, stage, and the likelihood of recurrence, making it an exceptional biomarker and therapeutic target.[1] PSMA is a type II transmembrane protein with a large extracellular domain that possesses enzymatic activity.[2][3] This enzymatic function, combined with its differential expression, has made it a focal point for the development of targeted therapies and diagnostic agents.[4] Small molecule inhibitors that bind to the enzymatic active site of PSMA have been successfully developed for both imaging (theranostics) and therapeutic applications.
PSMA-IN-4: A Potent Inhibitor
PSMA-IN-4 has been identified as a potent inhibitor of Prostate-Specific Membrane Antigen (PSMA). Publicly available data on this specific molecule is limited; however, key information regarding its inhibitory activity has been reported.
Chemical Structure and Properties of PSMA-IN-4
Pharmacological Properties of PSMA-IN-4
The primary reported pharmacological data for PSMA-IN-4 is its inhibitory concentration.
| Compound | IC50 (μM) |
| PSMA-IN-4 | 1.2 |
This IC50 value indicates that PSMA-IN-4 is a potent inhibitor of PSMA. For context, the following table provides the IC50 values for other notable PSMA inhibitors.
| Compound | IC50 (nM) |
| PSMA-617 | 0.90 ± 0.30 |
| [177Lu]Lu-PSMA-617 | 2.3 ± 1.3 |
| PSMA-I&T | 1.8 ± 0.7 |
| [177Lu]Lu-PSMA-I&T | 3.4 ± 1.1 |
| JVZ-007 | 1.2 ± 0.2 |
| DBCO-PEG4-CTT-54 | 1.0 |
| DBCO-PEG4-CTT-54.2 | 6.6 |
Representative PSMA Inhibitors: Structure and Properties
Due to the limited data on PSMA-IN-4, this section details the structure and properties of a well-characterized PSMA inhibitor, PSMA-617, to provide a representative example for this class of compounds. PSMA-617 is a urea-based inhibitor that has been extensively studied and is used in clinical applications.
PSMA-617
| Property | Value |
| IUPAC Name | (S)-2-(3-((S)-1-carboxy-5-(3-(4-iodophenyl)ureido)pentyl)ureido)pentanedioic acid |
| Molecular Formula | C23H32IN5O9 |
| Molecular Weight | 677.43 g/mol |
| Topological Polar Surface Area | 224 Ų |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 18 |
Experimental Protocols
This section outlines detailed methodologies for key experiments cited in the evaluation of PSMA inhibitors.
Synthesis of Urea-Based PSMA Inhibitors
The synthesis of urea-based PSMA inhibitors, such as PSMA-617, typically involves a multi-step process. A general solid-phase peptide synthesis (SPPS) approach is often employed.
General Protocol:
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Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is used as the solid support.
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Fmoc-Lys(Alloc)-OH Coupling: The first amino acid, Fmoc-Lys(Alloc)-OH, is coupled to the resin.
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Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
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Urea Formation: The urea moiety is formed by reacting the deprotected lysine with an isocyanate derivative of glutamic acid, such as (S)-di-tert-butyl-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-L-glutamate.
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Alloc Deprotection: The Alloc protecting group on the lysine side chain is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like morpholine.
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Linker and Chelator Coupling: A linker and a chelator (e.g., DOTA for radiolabeling with metals) are coupled to the deprotected lysine side chain.
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Cleavage and Deprotection: The final compound is cleaved from the resin and all remaining protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
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Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For PSMA inhibitors, this is typically determined through a competitive binding assay.
Protocol:
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Cell Culture: PSMA-positive human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
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Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
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Competitive Binding Assay:
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A known concentration of a radiolabeled PSMA ligand (e.g., [125I]I-MIP-1095) is incubated with the cell membrane preparation.
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Increasing concentrations of the non-radiolabeled test inhibitor (e.g., PSMA-IN-4) are added to the incubation mixture.
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The mixture is incubated to allow for competitive binding to the PSMA receptors on the cell membranes.
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Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration through a glass fiber filter.
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Quantification: The amount of bound radioactivity on the filters is quantified using a gamma counter.
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Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Uptake and Biodistribution
Animal models are used to evaluate the tumor-targeting ability and pharmacokinetic properties of PSMA inhibitors.
Protocol:
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Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP) to establish tumor xenografts.
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Radiolabeling: The PSMA inhibitor is radiolabeled with a suitable radionuclide for imaging (e.g., 68Ga for PET or 99mTc for SPECT).
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Administration: The radiolabeled compound is administered to the tumor-bearing mice, typically via tail vein injection.
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Imaging: At various time points post-injection, the mice are imaged using a micro-PET or micro-SPECT/CT scanner to visualize the biodistribution of the radiotracer.
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Biodistribution Study:
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At the end of the imaging study, the mice are euthanized.
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Major organs and the tumor are excised, weighed, and the radioactivity in each tissue is measured using a gamma counter.
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The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
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Visualizations
PSMA Signaling and Inhibition
The following diagram illustrates the general mechanism of PSMA and its inhibition. PSMA's enzymatic activity cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. PSMA inhibitors block this active site.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of a PSMA inhibitor is a standard procedure in drug discovery.
References
- 1. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of prostate-specific membrane antigen, a tumor marker and peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status [thno.org]
